molecular formula C9H18N2 B8699715 2-Methyl-1-pyrrolidin-3-ylpyrrolidine

2-Methyl-1-pyrrolidin-3-ylpyrrolidine

Cat. No.: B8699715
M. Wt: 154.25 g/mol
InChI Key: KHAUVQIIEQSBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-pyrrolidin-3-ylpyrrolidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, identified by the molecular formula C9H18N2. This substance belongs to the prominent class of pyrrolidine-based scaffolds, which are highly valued in drug discovery for their versatile three-dimensional (3D) coverage and ability to efficiently explore pharmacophore space due to sp3-hybridization . The saturated, non-planar nature of the pyrrolidine ring contributes to the stereochemistry of the molecule and influences key physicochemical parameters, such as solubility and lipophilicity, which are critical for optimizing the pharmacokinetic profile of drug candidates . The primary research applications of this compound are rooted in its structural framework. Pyrrolidine rings are one of the most common nitrogen heterocycles found in US FDA-approved drugs and are extensively utilized as versatile scaffolds for developing treatments for a wide range of human diseases . Researchers investigate this and related pyrrolidine derivatives for potential bioactivity in areas including, but not limited to, the discovery of new anticancer and antibacterial agents, therapies for central nervous system (CNS) diseases, antidiabetics, and anti-inflammatory and analgesic agents . The specific stereochemistry and substitution pattern on the pyrrolidine ring, such as the methyl group and the second pyrrolidine moiety in this compound, are key structural features that medicinal chemists use to fine-tune biological activity and achieve target selectivity, guided by structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper handling and to conduct all necessary safety assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-methyl-1-pyrrolidin-3-ylpyrrolidine

InChI

InChI=1S/C9H18N2/c1-8-3-2-6-11(8)9-4-5-10-7-9/h8-10H,2-7H2,1H3

InChI Key

KHAUVQIIEQSBGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2CCNC2

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1 Pyrrolidin 3 Ylpyrrolidine and Its Stereoisomers

Retrosynthetic Analysis of the 2-Methyl-1-pyrrolidin-3-ylpyrrolidine Framework

A retrosynthetic analysis of the this compound structure suggests several strategic disconnections to simplify the molecule into more readily available starting materials. The primary disconnection point is the C-N bond linking the two pyrrolidine (B122466) rings. This bond can be conceptually formed through nucleophilic substitution or reductive amination protocols.

One plausible retrosynthetic pathway involves disconnecting the bond between the nitrogen of the 2-methylpyrrolidine (B1204830) ring and the C3 position of the second pyrrolidine ring. This leads to two key synthons: a chiral 2-methylpyrrolidine and a 3-halopyrrolidine or a pyrrolidin-3-one derivative. The stereochemistry of the final product would be determined by the chirality of the starting 2-methylpyrrolidine and the stereochemical outcome of the coupling reaction.

An alternative approach centers on a reductive amination strategy. This would involve the reaction of a 3-aminopyrrolidine (B1265635) derivative with a precursor to the 2-methylpyrrolidine ring that contains a suitable carbonyl group, followed by cyclization and reduction. The stereochemical control in this approach would be crucial and could be directed by chiral auxiliaries or catalysts.

Classical and Established Synthetic Routes to Pyrrolidine Derivatives

The synthesis of the individual pyrrolidine rings, which are the fundamental building blocks of the target molecule, can be achieved through a variety of well-established methods.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions) for Pyrrolidine Ring Formation

One of the most powerful and convergent methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction, particularly involving azomethine ylides. nih.govua.es These 1,3-dipoles can be generated in situ from various precursors, such as imines of α-amino esters, and subsequently react with a wide range of dipolarophiles (alkenes) to furnish highly substituted pyrrolidines. ua.es The stereoselectivity of these reactions can often be controlled, providing access to specific diastereomers. ua.es For instance, the reaction of an azomethine ylide with an electron-deficient alkene can lead to the formation of a pyrrolidine core with multiple stereocenters, the configuration of which is influenced by the geometry of the dipole and dipolarophile. ua.es Both metal-catalyzed and organocatalytic versions of these cycloadditions have been developed to achieve high enantioselectivity. nih.gov

Ring-Closing Metathesis in Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has emerged as a robust tool for the synthesis of a wide variety of heterocyclic compounds, including pyrrolidines. This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the intramolecular cyclization of a diene or enyne precursor. For the synthesis of pyrrolidine derivatives, a suitable N-protected diallylamine (B93489) or a related substrate can be subjected to RCM to efficiently form the five-membered ring. The power of RCM lies in its functional group tolerance and its ability to form rings that might be challenging to access through other methods.

Reductive Cyclization Approaches

Reductive cyclization methods provide another versatile entry into the pyrrolidine scaffold. These approaches often involve the intramolecular cyclization of a linear precursor containing both an amine and a carbonyl group or its equivalent. For example, the reductive amination of a γ-amino ketone can lead directly to a substituted pyrrolidine. Another powerful strategy is the reductive cyclization of N-tethered cyclic imides, which can be accomplished using reducing agents like samarium(II) iodide. This method allows for the construction of bicyclic systems containing a pyrrolidine ring.

Advanced and Stereoselective Synthetic Strategies for the Pyrrolidinylpyrrolidine Core

The construction of the specific this compound framework, especially with control over its multiple stereocenters, requires more advanced and stereoselective synthetic strategies. These methods often build upon the classical ring-forming reactions but incorporate elements of chirality to guide the stereochemical outcome.

Enantioselective and Diastereoselective Synthetic Pathways

Achieving the desired stereochemistry in this compound necessitates the use of enantioselective and diastereoselective synthetic methods. These can be broadly categorized into two approaches: using a chiral pool starting material or employing a chiral catalyst or auxiliary. nih.govmdpi.com

Proline and its derivatives, such as 4-hydroxyproline, are excellent chiral starting materials for the synthesis of functionalized pyrrolidines. nih.govmdpi.com For the target molecule, one could envision starting with a derivative of proline to construct the 2-methylpyrrolidine moiety with a defined stereocenter at the C2 position. This chiral building block could then be coupled with a suitably functionalized second pyrrolidine ring.

Asymmetric catalysis offers a powerful alternative for establishing stereocenters. For instance, an enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been developed, which could be adapted for the coupling of two heterocyclic fragments. nih.gov This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand like sparteine, followed by transmetalation and a palladium-catalyzed cross-coupling reaction. nih.gov

Multicomponent reactions can also be designed to be highly diastereoselective, allowing for the construction of complex pyrrolidine structures with multiple stereocenters in a single step. nih.gov By carefully choosing the chiral starting materials and reaction conditions, it is possible to favor the formation of a single diastereomer. nih.gov

Below is a table summarizing some of the key synthetic strategies discussed:

Synthetic Strategy Description Key Features Stereocontrol
1,3-Dipolar Cycloaddition Reaction of an azomethine ylide with an alkene to form a pyrrolidine ring. ua.esConvergent, high functional group tolerance.Can be highly diastereoselective and enantioselective with chiral catalysts. nih.govua.es
Ring-Closing Metathesis (RCM) Intramolecular cyclization of a diene or enyne using a ruthenium catalyst.Forms the pyrrolidine ring efficiently.Stereocenters must be set in the acyclic precursor.
Reductive Cyclization Intramolecular cyclization of a precursor containing an amine and a carbonyl or related functional group.Versatile for various substitution patterns.Can be substrate-controlled or reagent-controlled.
Chiral Pool Synthesis Utilization of readily available chiral molecules like proline as starting materials. nih.govmdpi.comInherently enantiopure products.Stereochemistry is derived from the starting material. nih.govmdpi.com
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity in a key bond-forming step. nih.govSmall amounts of catalyst can generate large amounts of chiral product.High levels of enantioselectivity are achievable. nih.gov
Diastereoselective Multicomponent Reactions Combining three or more reactants in a single operation to form a complex product with high diastereoselectivity. nih.govHigh efficiency and step economy.Can create multiple stereocenters in a controlled manner. nih.gov

Transition-Metal-Catalyzed Approaches to Pyrrolidine Ring Construction

Transition-metal catalysis offers powerful and versatile methods for constructing pyrrolidine rings through various transformations, including cycloadditions and intramolecular C-H aminations. researchgate.netacs.orgrsc.org These methods are valued for their efficiency and high atom economy. rsc.org

One prominent strategy is the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with unsaturated partners, which provides a direct route to fused pyrrolidine systems. researchgate.netresearchgate.net Catalysts based on rhodium, iridium, cobalt, and nickel are commonly employed to mediate these complex cyclizations. researchgate.net Another key approach involves the intramolecular hydroamination of alkenes, where catalysts, often based on iridium or gold, facilitate the addition of an amine across a double bond to form the five-membered ring. organic-chemistry.org

Copper- and rhodium-catalyzed intramolecular C-H amination of aliphatic chains represents a state-of-the-art method for pyrrolidine synthesis. researchgate.netacs.org This process involves the generation of a reactive metal-nitrene intermediate from precursors like organic azides, which then inserts into a C-H bond to forge the C-N linkage that closes the ring. researchgate.netacs.org For the synthesis of a 2-methyl substituted pyrrolidine ring, the starting material would be an appropriately designed aliphatic amine or azide (B81097) where cyclization is directed to form the desired substituted heterocycle.

Table 1: Overview of Transition-Metal-Catalyzed Pyrrolidine Synthesis

Catalyst SystemReaction TypeSubstrate ExampleKey Features
Rhodium (Rh) ComplexesIntramolecular C-H Amination/InsertionAliphatic Azides/SulfonamidesHigh regio- and stereoselectivity. researchgate.net
Palladium (Pd) ComplexesAlkene AminoarylationAlkenyl AminesForms highly functionalized pyrrolidines. nih.gov
Copper (Cu) ComplexesIntramolecular C-H AminationN-Halide AmidesUtilizes environmentally benign catalysts. acs.org
Iridium (Ir) ComplexesIntramolecular HydroaminationAlkenyl AminesEffective for unactivated olefins without ligands. organic-chemistry.org
Cobalt (Co) Complexes[2+2+2] CycloadditionNitrogen-linked 1,6-diynesEfficient construction of fused pyrrolidine systems. researchgate.net

Organocatalytic Strategies for Pyrrolidine Annulation

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and high enantioselectivity, often leveraging readily available and non-toxic catalysts. bohrium.com Pyrrolidine-based organocatalysts, such as proline and its derivatives, are particularly effective in synthesizing substituted pyrrolidine rings. nih.govbohrium.com

The primary organocatalytic routes to pyrrolidines include [3+2] cycloadditions and Michael addition-initiated cyclizations. nih.govacs.org In a typical [3+2] cycloaddition, an azomethine ylide is generated in situ from an imine and reacts with an alkene (a dipolarophile) to form the pyrrolidine ring. researchgate.net The stereochemical outcome of this reaction can be precisely controlled by the chiral organocatalyst.

Alternatively, the conjugate (Michael) addition of a nucleophile to an α,β-unsaturated carbonyl compound can generate an enolate intermediate that subsequently participates in an intramolecular cyclization to furnish the pyrrolidine scaffold. researchgate.net The stereochemistry of the newly formed chiral centers is dictated by the catalyst. These annulation strategies are highly modular, allowing for the synthesis of diverse and complex pyrrolidine structures from simple acyclic precursors. acs.orgnih.govnih.gov

Table 2: Key Organocatalytic Strategies for Pyrrolidine Synthesis

Catalyst TypeReaction PathwayStarting MaterialsStereocontrol
Proline & Derivatives[3+2] CycloadditionAldehydes, Amino Esters, AlkenesHigh enantioselectivity via iminium/enamine catalysis. nih.gov
Diarylprolinol Silyl (B83357) EthersMichael Addition-CyclizationEnones, Nitroalkenes, AldehydesExcellent diastereoselectivity and enantioselectivity. nih.gov
Phosphines (e.g., PPh₃)(3+2) AnnulationMorita-Baylis-Hillman CarbonatesCatalyst-controlled selective annulation. acs.orgnih.gov
Chiral Phosphoric AcidsAza-Michael CyclizationUnsaturated AminesKinetic resolution of racemic precursors. whiterose.ac.uk

C-H Functionalization in Pyrrolidine Synthesis

Direct C-H functionalization is a highly atom-economical strategy that transforms ubiquitous C-H bonds into valuable C-N or C-C bonds, streamlining synthetic pathways. researchgate.netrsc.org In the context of pyrrolidine synthesis, intramolecular C-H amination is a paramount example. This approach typically involves a catalyst that facilitates the reaction of a nitrogen-based functional group within a molecule with an aliphatic C-H bond, leading to cyclization. researchgate.netacs.org

Rhodium and iron catalysts are particularly effective in mediating nitrene insertion into sp³ C-H bonds. researchgate.net For instance, a rhodium catalyst can convert a precursor containing a sulfonimidamide group into a nitrenoid, which then undergoes a diastereoselective 1,5-hydrogen atom transfer and cyclization sequence to afford the pyrrolidine ring. researchgate.net

Another innovative approach is redox-triggered C-H functionalization. acs.orgnih.govacs.org In this method, an internal oxidant, such as an o-benzoquinone tethered to the nitrogen atom, can facilitate the highly regio- and diastereoselective functionalization of the α-C-H bond of a 2-substituted pyrrolidine. acs.orgnih.govacs.org This strategy allows for the precise installation of functional groups and the synthesis of unsymmetrically 2,5-disubstituted pyrrolidines. acs.orgnih.govacs.org Such methods would be invaluable for elaborating a pre-formed 2-methylpyrrolidine ring to attach the second pyrrolidinyl moiety.

Table 3: C-H Functionalization Approaches to Pyrrolidine Synthesis

Catalyst/ReagentFunctionalization TypePrecursor Functional GroupKey Advantage
Rh₂(OAc)₄ / Chiral LigandsIntramolecular Nitrene C-H InsertionAzides, SulfonamidesHigh stereocontrol and efficiency. researchgate.net
Iron (Fe) ComplexesIntramolecular C-H AminationAliphatic AzidesUtilizes earth-abundant metal catalysts.
o-Benzoquinone (Internal Oxidant)Redox-Triggered α-C-H FunctionalizationN-Aryl PyrrolidinesHigh regio- and diastereoselectivity. acs.orgnih.govacs.org
Iodine (I₂) / Oxidant1,5-Hydrogen Atom Transfer (HAT)N-Centered RadicalsMetal-free cyclization conditions. researchgate.net

Purification and Isolation Techniques for Pyrrolidinylpyrrolidine Intermediates and Final Compounds

The synthesis of a molecule like this compound, with at least three stereocenters, will inevitably produce a mixture of stereoisomers (diastereomers and enantiomers). Their separation is a critical step to isolate the desired pure compound.

Chromatographic Methodologies in Stereoisomer Separation

Chromatography is the cornerstone of isomer separation in modern organic chemistry. researchgate.net The choice of method depends on the nature of the isomers being separated.

Diastereomer Separation: Diastereomers possess different physical and chemical properties, such as polarity and boiling point. researchgate.netwikipedia.org This difference allows for their separation using standard chromatographic techniques like column chromatography on silica (B1680970) gel or alumina. nih.gov The separation is based on the differential interaction of the diastereomers with the stationary phase.

Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. researchgate.net High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and powerful method for resolving enantiomers. whiterose.ac.ukchromforum.org The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Alternatively, the enantiomeric mixture can be reacted with a chiral derivatizing agent to form diastereomers, which are then separated by standard chromatography, followed by the removal of the chiral auxiliary. nih.gov

Table 4: Chromatographic Techniques for Stereoisomer Separation

TechniqueType of Isomers SeparatedPrinciple of SeparationCommon Application
Column ChromatographyDiastereomersDifference in polarity and affinity for the stationary phase.Purification of reaction mixtures containing diastereomers. nih.gov
Chiral HPLCEnantiomersDifferential interaction with a Chiral Stationary Phase (CSP).Analytical and preparative separation of enantiomers. whiterose.ac.uk
Gas Chromatography (GC) with Chiral ColumnEnantiomers (Volatile)Differential partitioning into a chiral liquid stationary phase.Separation of volatile enantiomeric compounds. researchgate.net
Derivatization followed by Standard ChromatographyEnantiomers (as Diastereomers)Conversion to diastereomers with distinct physical properties.Indirect separation of enantiomers when direct chiral methods are unavailable. nih.gov

Crystallization Techniques for Diastereomeric and Enantiomeric Enrichment

Crystallization offers a scalable and often cost-effective method for enriching or isolating a single stereoisomer from a mixture.

Diastereomeric Recrystallization: This is a classical and widely used technique for resolving enantiomers. wikipedia.org The process involves reacting a racemic mixture (a 50:50 mix of enantiomers) with a single, pure enantiomer of a chiral resolving agent, typically an acid or a base. wikipedia.orgresearchgate.net This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different solubilities, one salt will preferentially crystallize from a suitable solvent. wikipedia.org The crystallized salt is then physically separated, and the chiral resolving agent is chemically removed to yield the desired enantiomer in high purity. researchgate.net

Preferential Crystallization (Entrainment): This method is applicable to the approximately 5-10% of racemic compounds that crystallize as conglomerates—physical mixtures of separate enantiopure crystals. researchgate.netnih.gov By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, crystallization of that same enantiomer is induced, allowing for its separation. researchgate.net

Table 5: Crystallization-Based Resolution Techniques

MethodPrincipleRequirementOutcome
Diastereomeric RecrystallizationFormation of diastereomeric salts with different solubilities.An enantiopure chiral resolving agent. researchgate.netIsolation of one enantiomer after salt formation and cleavage.
Preferential CrystallizationSeeding a supersaturated conglomerate solution to induce crystallization of one enantiomer.The racemic mixture must form a conglomerate. nih.govDirect isolation of a pure enantiomer from the racemate.
CocrystallizationFormation of a cocrystal between one enantiomer and a chiral coformer.A suitable chiral coformer that crystallizes enantiospecifically. nih.govSeparation of one enantiomer as a stable cocrystal.

Reactivity and Functionalization of 2 Methyl 1 Pyrrolidin 3 Ylpyrrolidine

Electrophilic and Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen Atoms

The structure of 2-Methyl-1-pyrrolidin-3-ylpyrrolidine features two distinct nitrogen atoms, each exhibiting characteristic nucleophilic properties. The nitrogen of the 2-methylpyrrolidine (B1204830) ring is a secondary amine, while the nitrogen of the pyrrolidin-3-yl ring is a tertiary amine. This difference in substitution significantly influences their reactivity.

The lone pair of electrons on the secondary amine nitrogen is sterically more accessible and generally more nucleophilic compared to the tertiary amine. pearson.com Consequently, it is the preferred site for electrophilic attack. Reactions such as alkylation, acylation, and sulfonylation are expected to occur selectively at this position under controlled conditions. The methyl group at the 2-position introduces some steric hindrance, which can modulate this reactivity.

In the presence of a strong base, the secondary amine can be deprotonated to form a highly nucleophilic amide anion. This anion can then participate in a variety of reactions, including nucleophilic substitution and addition reactions. The differential reactivity of the two nitrogen atoms allows for selective functionalization, a valuable attribute in the synthesis of complex molecules.

Stereoselective Functionalization at Ring Carbon Positions

The pyrrolidine rings of this compound offer multiple sites for stereoselective functionalization. The presence of a chiral center at the 2-position of the methyl-substituted ring can direct the stereochemical outcome of reactions at adjacent and remote positions.

Modern synthetic methods, such as C-H functionalization, allow for the direct introduction of new substituents onto the pyrrolidine rings with high levels of stereocontrol. researchgate.net For instance, metal-catalyzed C-H activation can be used to introduce aryl or alkyl groups at specific positions, with the stereochemistry being influenced by the existing chiral center and the nature of the catalyst and ligands employed. nih.gov

Furthermore, the nitrogen atoms can be used to direct functionalization. For example, N-acyliminium ions, formed by the oxidation of the pyrrolidine nitrogen, can act as electrophiles for intramolecular or intermolecular reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with defined stereochemistry.

Stereoselective synthesis of functionalized pyrrolidines can also be achieved through methods like asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the construction of the pyrrolidine ring with multiple stereocenters. mappingignorance.org While this applies to the synthesis of the core structure, similar principles of stereocontrol can be applied to the modification of the existing rings.

Derivatization Strategies for Tailoring Physicochemical and Binding Properties

The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs, highlighting its importance in medicinal chemistry. nbinno.compharmablock.comnih.gov Derivatization of this compound can be employed to fine-tune its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its binding affinity and selectivity for biological targets.

The secondary amine provides a convenient handle for derivatization. Acylation with various carboxylic acids or sulfonylation with sulfonyl chlorides can introduce a wide range of functional groups. These modifications can alter the electronic properties and hydrogen bonding capabilities of the molecule, which can be crucial for its interaction with biological macromolecules.

The carbon skeleton of the pyrrolidine rings can also be modified. For example, introducing polar functional groups like hydroxyl or carboxyl groups can enhance aqueous solubility. pharmablock.com Conversely, the addition of lipophilic moieties can increase the molecule's ability to cross cell membranes. The diverse synthetic methodologies available for the functionalization of pyrrolidines offer a rich toolbox for creating a library of derivatives with tailored properties for drug discovery and other applications. researchgate.netnih.gov

Below is a table summarizing potential derivatization strategies and their expected impact on the properties of this compound.

Derivatization StrategyTarget SitePotential Impact on Properties
N-AlkylationSecondary AmineIncreased lipophilicity, altered basicity.
N-AcylationSecondary AmineReduced basicity, introduction of hydrogen bond acceptors.
N-SulfonylationSecondary AmineIntroduction of acidic protons, altered hydrogen bonding.
C-H Arylation/AlkylationRing CarbonsIncreased molecular complexity, modulation of lipophilicity.
Introduction of Polar GroupsRing CarbonsEnhanced aqueous solubility, introduction of hydrogen bond donors/acceptors.

Chemical Stability and Degradation Pathways under Diverse Reaction Conditions

The chemical stability of this compound is influenced by the inherent stability of the pyrrolidine rings and the nature of its substituents. Saturated cyclic amines like pyrrolidine are generally stable under neutral and basic conditions. However, they can undergo degradation under harsh acidic or oxidative conditions.

Under strongly acidic conditions, protonation of the nitrogen atoms can occur, which may be followed by ring-opening reactions, although this typically requires high temperatures or the presence of other reactive functionalities.

Oxidative degradation is a more common pathway for cyclic amines. The nitrogen atoms can be oxidized to form N-oxides or iminium ions. Iminium ions are reactive intermediates that can undergo further reactions, such as hydrolysis or reaction with nucleophiles. pharmablock.com The presence of a methyl group at the 2-position may influence the regioselectivity of oxidation.

Applications of 2 Methyl 1 Pyrrolidin 3 Ylpyrrolidine in Asymmetric Synthesis

2-Methyl-1-pyrrolidin-3-ylpyrrolidine as a Chiral Ligand in Transition Metal Catalysis

Chiral pyrrolidine (B122466) derivatives are integral to the design of ligands for transition-metal-catalyzed reactions. nih.gov The metal center provides strong chemical activation, while the chiral ligand sphere is responsible for inducing stereoselectivity, making the metal complex a powerful tool for creating stereocenters. acs.orgnih.gov

The design of effective chiral ligands is central to achieving high enantioselectivity in metal-catalyzed reactions. Several key principles guide the development of pyrrolidine-based ligands:

Rigid Scaffold : The inherent rigidity of the pyrrolidine ring helps to minimize the number of possible conformations in the transition state, which is crucial for high stereoselectivity. utexas.edu

C₂ Symmetry : Many successful chiral ligands possess a C₂ axis of symmetry. This feature reduces the number of possible diastereomeric transition states, simplifying analysis and often leading to higher enantiomeric excesses. utexas.edu

Steric and Electronic Tuning : Substituents on the pyrrolidine ring can be systematically varied to fine-tune the steric and electronic properties of the ligand. Bulky groups can effectively shield one face of the catalytic complex, directing the approach of the substrate, while electron-donating or withdrawing groups can modulate the reactivity of the metal center. researchgate.net

Modularity : Effective ligand design often incorporates modularity, allowing different components of the ligand (the chiral backbone, the coordinating atoms, and peripheral steric groups) to be altered independently. This facilitates the rapid optimization of a ligand for a specific chemical transformation. utexas.edu

Chelation : Bidentate or polydentate ligands containing the pyrrolidine unit are often designed to form stable chelate rings with the metal center. This enhances the stability of the catalyst and further restricts conformational flexibility, contributing to better stereocontrol.

While specific examples involving this compound are not documented in the searched literature, complexes of analogous chiral pyrrolidine ligands have proven effective in a variety of important enantioselective reactions. These transformations typically involve the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, iron complexes bearing chiral PNNP ligands with a pyrrolidine backbone have been successfully used in the asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities up to 97%. researchgate.net

Below is a table summarizing representative reactions where chiral pyrrolidine-containing ligands are employed.

Reaction TypeMetal CatalystLigand TypeSubstrate ExampleProductEnantiomeric Excess (ee)
Asymmetric Transfer HydrogenationIron (Fe)PNNP with pyrrolidine backboneAcetophenone1-PhenylethanolUp to 97%
Asymmetric Allylic AlkylationPalladium (Pd)P,N-Ligands1,3-Diphenylprop-2-enyl acetateAlkylated product90-94%
Asymmetric Diels-AlderRuthenium (Ru)BINAP derivativeN/ACycloadductN/A

This table presents data for analogous pyrrolidine-based ligand systems to illustrate potential applications.

The relationship between the structure of a pyrrolidine-based ligand and its catalytic performance is a critical area of study for optimizing asymmetric reactions. Subtle changes to the ligand's architecture can have a profound impact on both reactivity and enantioselectivity. mdpi.com

Key structure-activity relationships include:

Position and Nature of Substituents : The placement of substituents on the pyrrolidine ring dictates the shape of the chiral pocket around the metal center. For instance, methyl substitution at the α-position of an aryl pyrrolidine can impose conformational restrictions that enhance reactivity and enantioselectivity in certain reactions. nih.gov

Bite Angle : For bidentate ligands, the "bite angle" (the angle between the two coordinating atoms and the metal) is a crucial parameter. It influences the geometry of the metal complex and, consequently, the stereochemical outcome of the reaction. The pyrrolidine scaffold can be incorporated into backbones that enforce specific bite angles.

Non-Covalent Interactions : Interactions such as hydrogen bonding and π-stacking between the ligand and the substrate in the transition state can play a significant role in stabilizing the desired pathway, leading to higher enantioselectivity. nih.gov For example, studies on aryl pyrrolidine-based catalysts have shown that arenes with extended π-systems can correlate with higher enantioselectivity. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Methyl 1 Pyrrolidin 3 Ylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds in solution. For 2-Methyl-1-pyrrolidin-3-ylpyrrolidine, NMR is crucial for establishing the precise connectivity of the atoms and for probing the molecule's stereochemistry and dynamic conformational preferences. frontiersin.orgresearchgate.net The pyrrolidine (B122466) rings are not planar and can adopt various puckered conformations, which can be investigated through detailed NMR analysis. frontiersin.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
Ring A (N-Substituted)
C2'~2.8 - 3.2~60 - 65Multiplet
C3'~2.5 - 2.9~55 - 60Multiplet
C4'~1.8 - 2.2~25 - 30Multiplet
C5'~2.7 - 3.1~50 - 55Multiplet
Ring B (Methylated)
C1-~65 - 70-
C2~2.9 - 3.3~40 - 45Multiplet
C3~1.9 - 2.3~30 - 35Multiplet
C4~1.7 - 2.1~35 - 40Multiplet
C5~2.6 - 3.0~58 - 63Multiplet
2-CH₃~1.1 - 1.3~15 - 20Doublet

Advanced 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are essential to resolve spectral overlap and definitively map the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu It would be used to trace the connectivity of protons within each pyrrolidine ring, for instance, showing a correlation between the proton at C2' and its neighbors on C3' and the protons on the same carbon.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). youtube.com This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, simplifying the complex spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. science.gov This is invaluable for determining stereochemistry and conformational preferences. For example, NOESY correlations between the methyl protons and specific protons on the same ring could indicate a cis or trans relationship. It can also reveal the preferred spatial orientation of the two pyrrolidine rings relative to each other.

Mass Spectrometry (MS) in Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. researchgate.net For C₉H₁₈N₂, the expected exact mass of the molecular ion [M+H]⁺ would be precisely determined, confirming its atomic composition and distinguishing it from other isomers.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), involves breaking the molecular ion into smaller, charged fragments. The pattern of these fragments serves as a molecular fingerprint. nih.govwvu.edu For this compound, key fragmentation pathways would likely involve:

Cleavage of the C-N bond connecting the two pyrrolidine rings, leading to fragments corresponding to each individual ring system.

Alpha-cleavage adjacent to the nitrogen atoms, a common pathway for amines, resulting in the loss of alkyl radicals.

Loss of the methyl group from the second pyrrolidine ring.

Ring-opening reactions within either pyrrolidine moiety.

Interactive Table 2: Plausible Mass Fragments for this compound
m/z Value (Proposed)Proposed Fragment Structure/LossFragmentation Pathway
155.1548[M+H]⁺Molecular Ion
140.1313[M-CH₃]⁺Loss of methyl radical
84.0813[C₅H₁₀N]⁺Fragment corresponding to the N-methylpyrrolidine cation
70.0657[C₄H₈N]⁺Fragment corresponding to the pyrrolidinium (B1226570) ion

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.comresearchgate.net These techniques are complementary and provide information about the functional groups present and can offer insights into molecular structure and intermolecular interactions. mdpi.com

For this compound, the spectra would be characterized by the vibrations of its aliphatic amine structure.

C-H Stretching: Strong bands in the FT-IR spectrum between 2850 and 3000 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

C-N Stretching: This vibration typically appears as a medium to weak band in the 1020-1250 cm⁻¹ region of the IR spectrum.

CH₂ Bending: Scissoring and rocking vibrations for the methylene groups would be visible in the fingerprint region, typically around 1450-1470 cm⁻¹.

Ring Vibrations: The pyrrolidine rings will have characteristic "breathing" and deformation modes in the fingerprint region below 1300 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the more symmetric, less polar C-C and C-N backbone vibrations, which may be weak in the IR spectrum. sapub.orgresearchgate.net

Interactive Table 3: Characteristic Vibrational Frequencies for this compound
Wavenumber (cm⁻¹)Vibrational ModeTechnique
2970 - 2950C-H Asymmetric Stretch (CH₃)FT-IR, Raman
2940 - 2915C-H Asymmetric Stretch (CH₂)FT-IR, Raman
2880 - 2860C-H Symmetric Stretch (CH₃)FT-IR, Raman
2865 - 2845C-H Symmetric Stretch (CH₂)FT-IR, Raman
1470 - 1450C-H Bending (Scissoring)FT-IR
1250 - 1020C-N StretchFT-IR
1000 - 800C-C Stretch, Ring ModesFT-IR, Raman

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. thieme-connect.de This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular constitution. For a chiral molecule like this compound, crystallographic analysis of an enantiomerically pure sample allows for the determination of the absolute configuration of all stereocenters. nih.govresearchgate.net

The analysis would reveal the specific puckering conformations of the two pyrrolidine rings and their relative orientation in the crystal lattice. This solid-state structure provides a static picture that complements the dynamic conformational information obtained from NMR studies in solution. researchgate.net

Hirshfeld Surface Analysis and Non-Covalent Interactions in Crystal Packing

Once the crystal structure is determined, Hirshfeld surface analysis can be employed to investigate the intermolecular interactions that govern how the molecules pack together in the crystal. mdpi.comnih.gov This computational method maps the regions of close contact between adjacent molecules. For a molecule like this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily dictated by weaker forces. nih.gov

The Hirshfeld surface analysis would visualize and quantify:

Van der Waals interactions: Predominantly H···H contacts, which would likely cover a large portion of the surface area, indicating efficient packing. mdpi.com

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Excess and Stereochemical Studies

Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides powerful non-destructive methods for investigating the stereochemical properties of chiral molecules such as this compound. These techniques are predicated on the differential interaction of chiral substances with left- and right-circularly polarized light, offering profound insights into the absolute configuration of stereocenters and the enantiomeric purity of a sample.

Principles of Chiroptical Spectroscopy

Optical Rotatory Dispersion (ORD) measures the variation of the angle of optical rotation as a function of the wavelength of plane-polarized light. mgcub.ac.inslideshare.net An ORD spectrum is a plot of specific or molar rotation against wavelength. bhu.ac.in In regions where the molecule does not absorb light, the rotation changes smoothly, resulting in a plain curve. However, within an absorption band of a chromophore, the ORD curve exhibits a characteristic S-shape, a phenomenon known as the Cotton effect. mgcub.ac.inamrita.edu The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. libretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite. mgcub.ac.in

Circular Dichroism (CD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. bhu.ac.in A CD spectrum is typically a plot of the difference in molar absorption (Δε) or molar ellipticity ([θ]) against wavelength. CD signals, or Cotton effects, are only observed at the wavelengths where the chiral molecule absorbs light. jasco-global.com Enantiomers of a chiral molecule will produce CD spectra that are mirror images of each other, a principle that is fundamental to their analysis. chiralabsxl.com For instance, if one enantiomer displays a positive Cotton effect at a specific wavelength, its mirror image will show a negative Cotton effect of equal magnitude at the same wavelength. chiralabsxl.com

Application in Determining Enantiomeric Excess (ee)

CD spectroscopy is a particularly effective and rapid method for determining the enantiomeric excess (ee) of a sample. nih.gov The intensity of a CD signal (the amplitude of the Cotton effect) is directly proportional to the concentration difference between the two enantiomers. nih.gov A pure sample of one enantiomer will exhibit a maximum CD signal, while a racemic mixture (a 50:50 mixture of both enantiomers) will be CD silent, showing no signal. nih.gov

By measuring the CD signal of a sample with an unknown enantiomeric composition and comparing it to the signal of a pure enantiomer standard, the enantiomeric excess can be calculated. A calibration curve can be constructed by plotting the CD intensity at a specific wavelength (typically the wavelength of maximum absorption, λmax) against known enantiomeric excesses.

Hypothetical Data for Enantiomeric Excess Determination of this compound using CD Spectroscopy

To illustrate this, consider the hypothetical analysis of different mixtures of the (2S,3'S) and (2R,3'R) enantiomers of this compound. Assuming the chromophore associated with the nitrogen atoms exhibits a maximum absorption around 215 nm, the following data could be obtained.

SampleEnantiomeric Excess (% ee of (2S,3'S))Molar Ellipticity [θ] at 215 nm (deg·cm²·dmol⁻¹)
1100%+5000
275%+3750
350%+2500
425%+1250
50% (Racemic)0
6-50% (50% ee of (2R,3'R))-2500
7-100% (100% ee of (2R,3'R))-5000

This interactive table demonstrates the linear relationship between the molar ellipticity and the enantiomeric excess. A sample of unknown purity could be measured, and its enantiomeric excess could be determined from this linear relationship.

Stereochemical Assignment via ORD and CD

Both ORD and CD are instrumental in assigning the absolute configuration of chiral centers. The sign of the Cotton effect observed in either the ORD or CD spectrum is a characteristic feature of a particular stereoisomer. libretexts.orgjasco-global.com For a molecule like this compound, which has multiple stereoisomers, each pair of enantiomers will display opposite Cotton effects.

For example, the (2S,3'S)-enantiomer might exhibit a positive Cotton effect in its CD spectrum, meaning it has a positive peak at a certain wavelength. Consequently, its mirror image, the (2R,3'R)-enantiomer, would show a negative Cotton effect of the same magnitude at the same wavelength. chiralabsxl.com Similarly, the ORD curve for the (2S,3'S)-enantiomer would be a mirror image of the curve for the (2R,3'R)-enantiomer. mgcub.ac.in

By comparing the experimentally obtained CD or ORD spectrum of an unknown sample with the spectra of standards of known absolute configuration, the stereochemistry of the unknown can be definitively assigned. chiralabsxl.com In the absence of reference compounds, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the CD and ORD spectra for different stereoisomers, allowing for the assignment of the absolute configuration by matching the calculated spectrum to the experimental one. nih.govacs.org

Hypothetical Chiroptical Data for Stereochemical Analysis

The following tables present hypothetical ORD and CD data for the enantiomeric pair (2S,3'S)- and (2R,3'R)-2-Methyl-1-pyrrolidin-3-ylpyrrolidine, illustrating the mirror-image relationship.

Hypothetical ORD Data

Wavelength (nm)(2S,3'S) Isomer Molar Rotation [Φ](2R,3'R) Isomer Molar Rotation [Φ]
350+800-800
325+1500-1500
300 (Peak)+4000-4000
285 (Crossover)00
270 (Trough)-3500+3500
250-1000+1000

This table shows a positive Cotton effect for the (2S,3'S) isomer, with a peak at 300 nm and a trough at 270 nm. The (2R,3'R) isomer shows the opposite negative Cotton effect.

Hypothetical CD Data

Wavelength (nm)(2S,3'S) Isomer Molar Ellipticity [θ](2R,3'R) Isomer Molar Ellipticity [θ]
32000
292 (Peak/Trough)+6000-6000
26000

The CD data clearly shows the mirror-image relationship between the enantiomers, with the (2S,3'S) isomer exhibiting a positive Cotton effect and the (2R,3'R) isomer exhibiting a negative one.

Computational and Theoretical Studies of 2 Methyl 1 Pyrrolidin 3 Ylpyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are indispensable for predicting the electronic behavior and potential reactivity of a molecule from first principles.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

A key application is the identification and characterization of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, is critical for predicting reaction kinetics. For instance, in a hypothetical N-alkylation reaction, DFT could be used to model the approach of an alkyl halide and locate the transition state for the nucleophilic attack by one of the pyrrolidine (B122466) nitrogen atoms.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction (Note: This data is illustrative for a generic reaction involving a similar compound and is not specific to 2-Methyl-1-pyrrolidin-3-ylpyrrolidine.)

SpeciesElectronic Energy (Hartree)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants-550.1234560.000.00
Transition State-550.09876515.517.8
Products-550.145678-13.9-11.5

Ab Initio Calculations for Conformational Analysis and Pseudorotation

Ab initio methods, which are based entirely on theoretical principles without empirical parameters, are highly suited for detailed conformational analysis. The structure of this compound contains two five-membered pyrrolidine rings, which are not planar. These rings exhibit a phenomenon known as pseudorotation, where they can dynamically interconvert between various "envelope" and "twist" conformations through low-energy pathways.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), would be used to perform a potential energy surface scan. This process identifies all stable conformers (local minima) and the transition states that connect them, providing a comprehensive map of the molecule's flexibility and the relative populations of each conformer at thermal equilibrium.

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons, indicating sites for electrophilic attack. Conversely, the LUMO indicates regions susceptible to receiving electrons, or sites for nucleophilic attack. For this compound, the HOMO would likely be localized on the nitrogen atoms due to their lone pairs of electrons.

Molecular Dynamics (MD) Simulations of Solvent Effects and Intermolecular Interactions

While quantum mechanics excels at describing electronic structure, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. MD simulations would be crucial for understanding how this compound behaves in a condensed phase, such as in a solvent.

By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the formation and dynamics of hydrogen bonds between the solvent and the amine's nitrogen atoms. These simulations also provide insight into how the solvent influences the conformational preferences of the pyrrolidine rings. Furthermore, MD can be used to model intermolecular interactions between multiple molecules of the compound itself, helping to predict bulk properties.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to aid in the experimental characterization of a molecule. Methods like DFT can be used to calculate:

NMR Spectra: Prediction of ¹H and ¹³C chemical shifts. These calculations are often performed on various low-energy conformers and then averaged based on their predicted Boltzmann population to yield a final, more accurate spectrum.

IR Spectra: Calculation of vibrational frequencies and their corresponding intensities. This helps in assigning the peaks observed in an experimental IR spectrum to specific molecular motions, such as N-H bending or C-N stretching.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data (Note: This data is hypothetical and serves as an example of how such a comparison would be presented.)

ParameterComputational PredictionExperimental Value
¹³C Chemical Shift (Cα to N)58.5 ppm57.9 ppm
¹H Chemical Shift (N-H)2.3 ppm2.1 ppm
IR Frequency (C-N Stretch)1150 cm⁻¹1145 cm⁻¹

Ligand Design and Virtual Screening (if applicable as a scaffold for binding in chemical systems, not biological)

The pyrrolidine ring system is a common scaffold in chemistry. If this compound were to be used as a core structure for developing new molecules for applications in materials science or catalysis, computational tools would be essential.

A virtual library of derivatives could be generated by computationally adding various substituents to the parent scaffold. These derivatives could then be subjected to virtual screening, where their ability to bind to a specific non-biological target (e.g., a metal catalyst or the surface of a material) is evaluated using molecular docking simulations. This process allows for the rapid and cost-effective identification of promising candidates for subsequent synthesis and experimental testing.

Development and Research on Analogues and Derivatives of 2 Methyl 1 Pyrrolidin 3 Ylpyrrolidine

Design Principles for Modifying the Pyrrolidinylpyrrolidine Core and Substituent Effects

The modification of the pyrrolidinylpyrrolidine core is guided by established principles of medicinal chemistry and organic synthesis, aiming to enhance specific properties through strategic structural changes. Key design principles involve altering stereochemistry, introducing various substituents, and modifying the core structure to understand and optimize its interactions.

Structure-activity relationship (SAR) studies on related complex pyrrolidine (B122466) scaffolds have shown that modifications to functionalities and stereochemistry have significant effects on inhibitory properties. nih.gov For instance, in certain pyrrolidine-based compounds, some positions show low tolerance to modification, where altering stereochemistry or replacing a bulky group like phenyl with a smaller methyl group can lead to a loss of activity. nih.gov Conversely, other positions may exhibit a high tolerance to modifications, allowing for the introduction of different groups to fine-tune properties. nih.gov

The introduction of fluorine is a common design strategy that can significantly influence the stereochemical behavior and conformational stability of the pyrrolidine ring. beilstein-journals.org Fluorine substitution can enhance the stability of certain conformations in proline-rich structures, a principle that can be applied to the design of pyrrolidinylpyrrolidine analogues. beilstein-journals.org The strategic placement of fluorine can modulate molecular properties like polarity and intra- and intermolecular interactions due to the nature of the C-F bond. beilstein-journals.org Variations in other substituents, such as piperidine (B6355638) and phenoxy groups, can also affect a compound's ability to interact with biological targets. mdpi.com

Table 1: Effects of Substituent Modifications on a Pyrrolidine-Based Scaffold

Position of ModificationType of ModificationObserved Effect on ActivityReference
Position R1Change in stereochemistryLoss of inhibitory activity nih.gov
Position R1Replacement of phenyl with methylLoss of inhibitory activity nih.gov
Position R4Change in stereochemistryLow tolerance to modification nih.gov
Position R5Replacement of 3-phenylbutyl with 4-phenylbutylHigh tolerance to modification nih.gov

Synthesis of Substituted 2-Methyl-1-pyrrolidin-3-ylpyrrolidine Analogues

The synthesis of substituted analogues of the this compound core relies on a variety of established methods for constructing and functionalizing the pyrrolidine ring. These approaches often begin with chiral precursors or employ asymmetric synthesis techniques to control the stereochemistry of the final products.

A prevalent strategy for synthesizing pyrrolidine-containing molecules is to start from readily available chiral precursors like proline and 4-hydroxyproline. nih.gov For example, (S)-prolinol, obtained from the reduction of proline, serves as a starting compound for numerous drugs. nih.gov Complex pyrrolidine structures are also synthesized from precursors such as Boc-protected trans-4-hydroxy-L-proline. nih.gov Another approach involves the use of carbohydrate-derived nitrones, which offer inherent chirality and versatile chemistry for the synthesis of acetamide (B32628) modified pyrrolidines. nih.gov

Other synthetic routes build the pyrrolidine ring through cyclization or cycloaddition reactions. One method involves a Lewis acid-initiated, three-membered ring opening of donor-acceptor cyclopropanes with anilines or benzylamines, followed by lactamization to form 1,5-substituted pyrrolidin-2-ones. nih.gov The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has been achieved through the reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates. mdpi.com Additionally, N-substituted pyrrolidine-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone at high temperatures.

Table 2: Overview of Synthetic Methods for Pyrrolidine Analogues

Synthetic MethodStarting MaterialsType of Analogue ProducedReference
Modification of Chiral PrecursorsProline, 4-hydroxyprolineComplex polyfunctional pyrrolidines nih.govmdpi.com
Cyclopropane Ring OpeningDonor-acceptor cyclopropanes, anilines/benzylamines1,5-Substituted pyrrolidin-2-ones nih.gov
Reduction of Dihydropyrroles(3,4-dihydro-2H-pyrrol-2-yl)phosphonatesSubstituted diethyl (pyrrolidin-2-yl)phosphonates mdpi.com
Lactamizationγ-butyrolactone, primary amines/hydrazineN-substituted pyrrolidine-2-ones
Nitrones from CarbohydratesEnantiomers of xylose, arabinose, etc.Polyhydroxylated and acetamide-modified pyrrolidines nih.gov

Structure-Reactivity Relationships in Modified Pyrrolidine Systems

The relationship between the structure of a molecule and its reactivity is fundamental to understanding its chemical behavior. In modified pyrrolidine systems, this relationship is heavily influenced by the nature and position of substituents, which can induce significant stereoelectronic effects. beilstein-journals.org

The introduction of fluorine atoms, for example, can create a generalized anomeric effect, arising from nN→σ*CF electron delocalization, which strongly modulates the energetics and imparts a significant conformational bias on the pyrrolidine ring. beilstein-journals.org This effect is particularly important in dictating the conformational space of α-fluoro isomers. beilstein-journals.org Other interactions, such as the fluorine gauche effect, may play a secondary role, often overshadowed by steric and electrostatic interactions. beilstein-journals.org These stereoelectronic effects are crucial for understanding the connection between molecular modifications and their resulting properties. nih.gov

Beyond specific substituent effects, broader structural features like planarity and hydrogen bonding play key roles in stabilizing active conformations and influencing reactivity. mdpi.com The conformational stability of thiosemicarbazone derivatives containing pyrrolidine groups, for instance, is affected by a stable planar structure with specific N-H---S and O-H---S interactions. mdpi.com Modifying the pyrrolidine core by adding electron-donating or electron-withdrawing groups or by making flexible parts of the molecule more rigid can improve binding to targets and alter biological effectiveness. mdpi.com

Stereochemical Control in Analogue Synthesis

Achieving precise control over stereochemistry is a critical aspect of synthesizing pyrrolidine analogues, as different stereoisomers can exhibit vastly different biological and chemical properties. Several advanced synthetic strategies are employed to control the formation of specific stereoisomers.

One highly versatile method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for access to a wide variety of stereochemical patterns in the enantioselective synthesis of pyrrolidines. rsc.org This method includes stereodivergent procedures that can produce different stereoisomers from the same set of starting materials. rsc.org Another powerful technique is the use of organocatalysis. rsc.org For example, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

In biosynthetic approaches, specific enzymes exert precise stereochemical control. nih.gov Ketoreductase (KR) domains in polyketide synthases, for instance, control which epimer of a substrate is reduced and the stereochemistry of the reduction itself, thereby determining which diastereomer of the product is generated. nih.gov For chemical synthesis, established methods like the Sharpless epoxidation can be used as a key step in enantioselective syntheses to produce intermediates with high enantiomeric purity. beilstein-journals.org The stereochemical integrity of a molecule can also be maintained during certain reactions; for instance, the reduction of some (3,4-dihydro-2H-pyrrol-2-yl)phosphonates to their corresponding pyrrolidines proceeds without modifying the relative configuration of existing chiral centers. mdpi.com

Future Directions and Emerging Research Avenues for Pyrrolidinylpyrrolidine Compounds

Integration of 2-Methyl-1-pyrrolidin-3-ylpyrrolidine in Flow Chemistry and Continuous Synthesis

The synthesis of complex molecules such as polysubstituted pyrrolidines is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry. flinders.edu.authieme-connect.de This technology utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, offering significant advantages in terms of safety, efficiency, and scalability. nih.gov Flow chemistry provides precise control over reaction parameters like temperature, pressure, and mixing, which is crucial for managing highly exothermic or fast reactions that can be challenging in large batch reactors. thieme-connect.de

For the synthesis of pyrrolidine (B122466) derivatives, flow chemistry enables enhanced heat transfer and rapid mixing, which can lead to higher yields, improved selectivity, and the suppression of side-product formation. d-nb.info The ability to safely handle hazardous intermediates and reagents by generating them in situ and immediately consuming them is another key benefit. d-nb.info Multi-step continuous-flow systems are being developed that allow for the sequential synthesis and purification of complex products, including active pharmaceutical ingredients (APIs), without the need for isolating intermediates. flinders.edu.au The application of these principles to the synthesis of this compound could streamline its production, reduce waste, and allow for more efficient scale-up.

FeatureBatch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by surface-area-to-volume ratio; can lead to hotspots.High surface-area-to-volume ratio allows for efficient and uniform heat exchange. nih.gov
Mixing Can be inefficient and non-uniform, especially on a large scale.Rapid and highly efficient mixing is achieved through diffusion in small channels. flinders.edu.au
Safety Large volumes of hazardous materials may accumulate.Small reactor volumes minimize risk; hazardous intermediates can be generated and used on demand. d-nb.info
Scalability Scaling up can be non-linear and problematic ("scale-up issues").Scalability is achieved by running the system for longer periods or by parallelization ("numbering-up"). flinders.edu.au
Process Control Difficult to maintain precise control over reaction parameters.Excellent control over temperature, pressure, and residence time. thieme-connect.de

Applications in Supramolecular Chemistry and Self-Assembly

The rigid, five-membered ring structure and the presence of a basic nitrogen atom make the pyrrolidine scaffold an attractive building block for supramolecular chemistry and self-assembly. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and electrostatic forces. researchgate.net These interactions guide molecules to self-assemble into larger, ordered structures like nanotubes, vesicles, and gels. nih.gov

Pyrrolidinylpyrrolidine compounds, particularly chiral variants, can be incorporated into larger molecules like peptides or polymers to direct their assembly into specific nanoarchitectures. ljmu.ac.ukljmu.ac.uk The stereochemistry of the pyrrolidine rings can introduce a specific twist or curvature, influencing the final morphology of the assembled structure. The nitrogen atoms can act as hydrogen bond acceptors or be protonated to engage in electrostatic interactions, providing further control over the assembly process. birmingham.ac.uk These self-assembled materials have potential applications in areas such as drug delivery, catalysis, and the creation of advanced functional materials where the precise arrangement of molecules is critical for function. ljmu.ac.uk

Green Chemistry Approaches in the Synthesis and Application of the Compound

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. For pyrrolidine synthesis, this involves developing methods that use safer solvents, reduce energy consumption, and employ catalysts that are efficient and recyclable.

One promising approach is the use of water as a reaction solvent, which is non-toxic, inexpensive, and non-flammable. Research has demonstrated the successful synthesis of N-methylpyrrolidine, a related compound, in an aqueous medium using an inexpensive and environmentally benign catalyst like potassium carbonate at moderate temperatures. researchgate.net This method avoids the use of volatile organic compounds (VOCs) and harsh reaction conditions often found in traditional syntheses. researchgate.net Applying similar principles to the synthesis of this compound could significantly improve its environmental footprint. Further research is focused on using biocatalysts (enzymes) or developing solvent-free reaction conditions to make the synthesis even more sustainable.

Green Chemistry PrincipleApplication in Pyrrolidine Synthesis
Use of Safer Solvents Replacing toxic organic solvents with water or bio-based solvents. researchgate.net
Catalysis Employing non-toxic, inexpensive catalysts like K₂CO₃ instead of heavy metals. researchgate.net
Energy Efficiency Developing reactions that proceed at moderate temperatures and pressures. researchgate.net
Atom Economy Designing syntheses, such as cycloaddition reactions, that incorporate most of the starting material atoms into the final product. tandfonline.com
Waste Prevention Utilizing continuous flow processes to minimize side reactions and improve yields, thereby reducing waste. flinders.edu.au

Computational Design and Machine Learning in Catalyst and Reagent Discovery based on Pyrrolidine Scaffolds

The intersection of computational chemistry and artificial intelligence is revolutionizing the discovery of new catalysts and reagents. nih.gov Machine learning (ML) and deep learning models are being trained on large datasets of chemical reactions and molecular properties to predict the performance of potential catalysts and even design novel ones from scratch. nih.gov These data-driven approaches can screen vast virtual libraries of molecules far more rapidly than is possible with physical experimentation. nih.gov

For pyrrolidine-based organocatalysts, computational tools can model the transition states of reactions to understand the source of stereoselectivity and catalytic activity. This insight allows for the rational design of new catalysts with improved performance. Generative models, such as variational autoencoders (VAEs), can learn the structural features of effective catalysts and then generate new, promising molecular structures based on the pyrrolidine scaffold. nih.gov Furthermore, hybrid methods combining machine learning with atomistic modeling are being used to design highly active and stereoselective de novo enzymes for specific chemical transformations, a strategy that could be applied to create biocatalysts incorporating pyrrolidine-like motifs. biorxiv.orgprereview.orgbiorxiv.org

Exploration of Novel Synthetic Methodologies for Pyrrolidine Ring Systems

The development of new and efficient methods for constructing the pyrrolidine ring remains a central focus of organic synthesis research. acs.org While classical methods exist, contemporary research is geared towards strategies that offer greater complexity, stereocontrol, and atom economy.

One of the most powerful modern techniques is the [3+2] dipolar cycloaddition reaction involving azomethine ylides. acs.orgmdpi.com This method allows for the direct and often highly stereocontrolled construction of the pyrrolidine ring with the potential to create multiple new stereocenters in a single step. acs.org Other emerging strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single operation to form complex products, offering high efficiency and reducing the number of synthetic steps. tandfonline.com

Radical Cyclizations: Methods involving the cyclization of nitrogen-centered or carbon-centered radicals provide alternative pathways to the pyrrolidine core, often under mild conditions. acs.org

C-H Activation/Functionalization: Directing groups are used to activate otherwise inert C-H bonds, allowing for the formation of C-N or C-C bonds to close the pyrrolidine ring in novel ways.

Transition-Metal-Free Hydroamination: The use of reagents like triethylsilane with a catalytic amount of iodine enables the intramolecular hydroamination of unactivated alkynes to form substituted pyrrolidines with high diastereoselectivity. organic-chemistry.org

These advanced methodologies provide powerful tools for synthesizing structurally diverse libraries of pyrrolidinylpyrrolidine compounds for screening in various applications. mdpi.com

Q & A

Q. How can high-throughput crystallization screening improve structural analysis of this compound derivatives?

  • Methodological Answer : Employ robotic platforms (e.g., Gryphon LCP) to test 96+ crystallization conditions (e.g., PEGs, salts). Use microbatch under oil or sitting-drop vapor diffusion. Pair with dynamic light scattering (DLS) to pre-screen for aggregation. Successful hits are optimized via additive screening (e.g., divalent cations). Data collection at synchrotron sources enhances resolution .

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